molecular formula C7H6ClF3N2 B15234711 (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15234711
M. Wt: 210.58 g/mol
InChI Key: DFXFHPRSPFOMIT-YFKPBYRVSA-N
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Description

(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine, which is commercially available or can be synthesized from pyridine through chlorination.

    Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination using a suitable amine source and a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyridine ring or the amine group, depending on the desired product.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

    (S)-1-(2-Fluoropyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.

    (S)-1-(2-Methylpyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1S)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1

InChI Key

DFXFHPRSPFOMIT-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Cl)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N

Origin of Product

United States

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